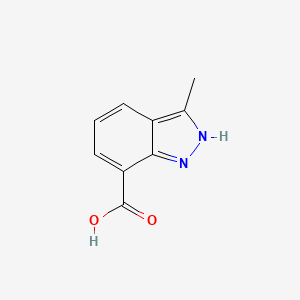

3-methyl-1H-indazole-7-carboxylic acid

Descripción general

Descripción

3-Methyl-1H-indazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Classical Synthesis: : One common method to synthesize 3-methyl-1H-indazole-7-carboxylic acid involves the cyclization of appropriate hydrazones. For instance, starting with 2-methylphenylhydrazine and ethyl acetoacetate, the reaction proceeds under acidic conditions to form the indazole ring, followed by oxidation to introduce the carboxylic acid group.

-

Modern Synthetic Approaches: : Recent advancements include the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. For example, the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under microwave irradiation can yield the desired product in a shorter time with higher efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as:

Hydrazone Formation: Reacting 2-methylphenylhydrazine with a suitable diketone.

Cyclization: Inducing ring closure under controlled acidic or basic conditions.

Oxidation: Introducing the carboxylic acid group through oxidation reactions using agents like potassium permanganate or chromium trioxide.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions to form various derivatives. For example, oxidation with potassium permanganate can yield 3-methyl-1H-indazole-7-carboxylic acid derivatives with additional functional groups.

-

Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

-

Substitution: : Electrophilic substitution reactions can occur at the indazole ring, allowing for the introduction of various substituents. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., bromine, chlorine), sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methyl-1H-indazole-7-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been linked to the production of antiemetic drugs, such as Granisetron, which is used to prevent nausea and vomiting caused by cancer chemotherapy and surgery. The synthesis of Granisetron involves the use of 1-methylindazole-3-carboxylic acid as a precursor, demonstrating the relevance of indazole derivatives in therapeutic applications .

Table 1: Key Pharmaceuticals Derived from Indazole Compounds

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-methyl-1H-indazole derivatives. For instance, research indicated that certain derivatives exhibit promising inhibitory effects against specific cancer cell lines, such as K562, with effective concentrations showing selective toxicity towards cancerous cells while sparing normal cells . This selectivity is crucial for developing low-toxicity anticancer agents.

Neuropharmacological Research

Compounds derived from this compound are being studied for their activity as agonists or partial agonists at nicotinic acetylcholine receptors. This receptor activity is particularly relevant in treating neurological disorders associated with dysfunctional cholinergic signaling, including Alzheimer's disease and schizophrenia . The ability to modulate these receptors presents a pathway for novel therapeutic strategies.

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies, emphasizing efficiency and yield. Recent advancements include one-step synthesis techniques that utilize readily available starting materials, reducing the complexity and cost of production while enhancing safety . These methods contribute to the scalability of producing this compound for pharmaceutical applications.

Table 2: Synthesis Methods Overview

| Methodology | Description | Yield % |

|---|---|---|

| One-step synthesis using o-aminophenylacetic acid | Direct generation of indazole derivatives with high yield | High |

| Traditional multi-step synthesis | Involves multiple reactions with lower overall yield due to safety risks | Low (25-43%) |

Mecanismo De Acción

The mechanism by which 3-methyl-1H-indazole-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins.

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole-3-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.

5-Methyl-1H-indazole-3-carboxylic acid: Similar but with the methyl group at the 5-position instead of the 3-position.

Uniqueness

3-Methyl-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.

Actividad Biológica

3-Methyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C9H8N2O2

- Molecular Weight : Approximately 164.17 g/mol

- Structure : The compound features an indazole core with a carboxylic acid group at the 7-position and a methyl group at the 3-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies have indicated that it reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage explants.

Anticancer Activity

In cell line studies, this compound has demonstrated cytotoxic effects against various cancer types, including breast and liver cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.0 |

| HepG2 (Liver cancer) | 12.5 |

| HCT-116 (Colon cancer) | 10.0 |

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits COX-2 by binding to its active site, leading to decreased synthesis of inflammatory mediators.

- Gene Expression Modulation : It influences gene expression related to inflammation and cell cycle regulation, promoting apoptosis in cancer cells.

Absorption and Distribution

The compound exhibits favorable pharmacokinetic properties, allowing it to cross cell membranes efficiently due to its lipophilic nature. This property facilitates its accumulation in various tissues, enhancing its biological effects.

Metabolism

This compound undergoes biotransformation through phase I and phase II metabolic reactions. These processes lead to the formation of metabolites that may retain or alter the biological activity of the parent compound.

Dosage Effects in Animal Models

Studies on animal models have shown that lower doses of the compound effectively inhibit inflammatory responses without significant adverse effects. Higher doses lead to increased efficacy but also a higher risk of toxicity.

Study on Anti-inflammatory Effects

In a controlled laboratory study, researchers treated osteoarthritis cartilage explants with varying concentrations of this compound. The results indicated a dose-dependent reduction in PGE2 production, supporting its potential as an anti-inflammatory agent.

Cancer Cell Line Study

A recent investigation evaluated the cytotoxic effects of the compound on several cancer cell lines. The study revealed that treatment with this compound resulted in significant reductions in cell viability, particularly in MCF-7 and HepG2 cells, indicating its potential as an anticancer therapeutic .

Propiedades

IUPAC Name |

3-methyl-2H-indazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAQPPGTKCREIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555382-87-0 | |

| Record name | 3-methyl-1H-indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.